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Introduction
Prospero (Pros) is a conserved homeodomain transcription factor that plays a critical role in

neurogenesis in Drosophila melanogaster and vertebrates. It is essential for regulating the

balance between neural stem cell proliferation and differentiation. The expression of Prospero

is tightly controlled, and its upregulation in neurons is a key step in their terminal differentiation.

Recent studies have revealed a post-transcriptional regulatory mechanism involving a specific

long isoform of the prospero mRNA. This long isoform, characterized by an extended 3'

untranslated region (UTR) of approximately 15 kb, is stabilized by the RNA-binding protein

Syncrip (Syp). This stabilization leads to an accumulation of prospero mRNA and a subsequent

increase in Prospero protein levels in neurons, driving them to exit the cell cycle.

These application notes provide a detailed protocol for the detection and quantification of the

long isoform of prospero mRNA in whole-mount Drosophila larval brains using single-molecule

fluorescent in situ hybridization (smFISH). This technique allows for the visualization of

individual mRNA molecules, providing a quantitative measure of gene expression with

subcellular resolution.

Data Presentation
The following table summarizes the relative expression levels of the long isoform of prospero

mRNA in different cell types of the Drosophila larval central nervous system, as determined by
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smFISH.

Cell Type
prospero long
isoform mRNA
Level

Prospero Protein
Level

Proliferative State

Neuroblasts (NBs) Low / Undetectable Low Proliferating

Ganglion Mother Cells

(GMCs)
Low / Undetectable Low Dividing once

Immature Neurons High High Post-mitotic

Experimental Protocols
Single-Molecule Fluorescent In Situ Hybridization
(smFISH) Protocol for prospero mRNA in Drosophila
Larval Brains
This protocol is adapted from established methods for smFISH in Drosophila tissues. It is

optimized for the detection of the long 3' UTR of prospero mRNA.

1. Probe Design and Preparation

Probe Design: Design a set of 20-48 single-stranded DNA oligonucleotides (typically 20

nucleotides in length) that are complementary to the unique 15 kb 3' UTR of the long isoform

of prospero mRNA.[1] This ensures specificity for the isoform associated with neuronal

differentiation. Tools such as the Stellaris® Probe Designer or custom scripts can be used for

this purpose. Avoid regions with repetitive sequences.

Probe Labeling: Oligonucleotide probes should be coupled to a fluorescent dye (e.g., Quasar

670, CAL Fluor Red 590). Probes can be ordered pre-labeled from commercial vendors or

labeled in-house.

2. Tissue Dissection and Fixation

Dissect third instar larval brains in ice-cold Schneider's Insect Medium or 1x PBS.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5595163/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fix the brains in 4% paraformaldehyde in 1x PBS for 25 minutes at room temperature.

Wash the brains three times for 5 minutes each in 1x PBS with 0.1% Triton X-100 (PBT).

3. Hybridization

Equilibrate the brains in wash buffer (10% formamide, 2x SSC) for 5 minutes.

Pre-hybridize the brains in hybridization buffer (10% formamide, 2x SSC, 10% dextran

sulfate, 1 mg/mL E. coli tRNA, 2 mM vanadyl ribonucleoside complex, 0.2 mg/mL BSA) for

30 minutes at 37°C.

Dilute the fluorescently labeled prospero probe set in hybridization buffer to a final

concentration of 10-50 nM.

Remove the pre-hybridization solution and add the probe solution to the brains.

Incubate overnight (12-16 hours) at 37°C in the dark.

4. Washing and Mounting

Wash the brains twice with wash buffer for 30 minutes each at 37°C.

In the second wash, add DAPI (1 µg/mL) to stain the nuclei.

Briefly rinse the brains in 2x SSC.

Mount the brains on a slide in a suitable mounting medium (e.g., VECTASHIELD® with

DAPI).

5. Imaging and Quantification

Image the samples using a confocal or epifluorescence microscope equipped with the

appropriate filter sets for the chosen fluorophore and DAPI.

Acquire z-stacks through the entire thickness of the brain region of interest.
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Quantify the number of fluorescent spots (each representing a single mRNA molecule) per

cell using software such as FISH-quant or ImageJ/Fiji with appropriate plugins. The number

of spots can be normalized to the cell volume or area.

Mandatory Visualization
Experimental Workflow for prospero smFISH

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dissect Larval Brains

Fix in 4% PFA

Wash in PBT

Pre-hybridize

Hybridize with prospero
long 3' UTR probes

Wash and DAPI stain

Mount on Slide

Confocal Microscopy

Image Analysis and
Quantification

Click to download full resolution via product page

Caption: Workflow for single-molecule FISH of prospero mRNA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for In Situ Hybridization
of Prospero mRNA]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1176236#protocol-for-prospero-in-situ-hybridization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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